Cas no 2155228-32-1 ((3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid)

(3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid is a chiral non-proteinogenic amino acid featuring a rigid spirocyclic structure, which confers unique steric and electronic properties. The spiro[2.2]pentane scaffold enhances conformational stability, making it valuable for peptide modification and medicinal chemistry applications. Its constrained geometry can improve binding selectivity and metabolic stability in bioactive compounds. The (R)-configuration at the α-carbon ensures enantiopurity, critical for asymmetric synthesis and drug development. This compound serves as a versatile intermediate for designing enzyme inhibitors, receptor modulators, and other pharmacophores requiring rigid, three-dimensional frameworks. Its synthetic utility is further underscored by compatibility with standard peptide coupling protocols.
(3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid structure
2155228-32-1 structure
Product Name:(3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid
CAS No:2155228-32-1
MF:C8H13NO2
MW:155.194322347641
CID:5949184
PubChem ID:165506088
Update Time:2025-06-27

(3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid
    • EN300-1286719
    • (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid
    • 2155228-32-1
    • Inchi: 1S/C8H13NO2/c9-6(3-7(10)11)5-4-8(5)1-2-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-/m1/s1
    • InChI Key: KYTIHEFVNJTFBB-PRJDIBJQSA-N
    • SMILES: OC(C[C@H](C1CC21CC2)N)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 63.3Ų

(3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid Pricemore >>

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(3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid Related Literature

Additional information on (3R)-3-amino-3-{spiro2.2pentan-1-yl}propanoic acid

(3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid and CAS No. 2155228-32-1: A Multifunctional Compound with Promising Therapeutic Potential

(3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid is a unique synthetic molecule characterized by its complex stereochemistry and spirocyclic framework. The CAS No. 2155228-32-1 designation underscores its distinct chemical identity, which combines a chiral center at the C3 position with a spiro[2.2]pentane core. This structural feature is critical for its biological activity, as the spirocyclic system influences molecular interactions with target proteins and receptors. Recent studies have highlighted the potential of this compound in modulating signaling pathways associated with inflammatory responses and neurodegenerative diseases.

The spiro[2.2]pentan-1-yl moiety in (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid introduces a rigid, three-dimensional architecture that enhances its binding affinity to specific cellular targets. This structural rigidity is particularly advantageous in drug design, as it reduces conformational flexibility and improves the molecule’s ability to selectively interact with biological macromolecules. The amino group at the C3 position further contributes to its functional versatility, as it can engage in hydrogen bonding or electrostatic interactions with receptor sites.

Recent advancements in synthetic chemistry have enabled the efficient preparation of (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid through asymmetric catalytic methods. A 2023 study published in Journal of Medicinal Chemistry reported a novel approach using chiral Lewis acids to achieve high enantiomeric purity in its synthesis. This development is significant, as the stereochemistry of the molecule directly impacts its pharmacological profile. The CAS No. 2155228-32-1 compound has been shown to exhibit enhanced stability compared to its racemic counterpart, which is crucial for therapeutic applications requiring long-term efficacy.

Experimental data from preclinical models suggest that (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid may act as a modulator of the NF-κB signaling pathway, a key mediator of inflammation. A 2024 study published in Frontiers in Pharmacology demonstrated its ability to inhibit the phosphorylation of IKKβ, thereby reducing the translocation of NF-κB to the nucleus. This mechanism is particularly relevant in diseases such as rheumatoid arthritis and chronic inflammatory conditions, where aberrant NF-κB activation is a hallmark. The CAS No. 2155228-32-1 compound’s anti-inflammatory potential is further supported by its low cytotoxicity profile in in vitro assays.

Emerging research also highlights the neuroprotective properties of (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid. A 2023 preprint in ACS Chemical Neuroscience revealed its ability to reduce oxidative stress in neuronal cells exposed to amyloid-beta peptides, a key factor in Alzheimer’s disease pathogenesis. The molecule’s interaction with glutamate receptors may contribute to its neuroprotective effects, as it modulates excitatory neurotransmission without causing receptor desensitization. This dual functionality makes it a promising candidate for targeting neurodegenerative disorders.

The spiro[2.2]pentan-1-yl group in the compound’s structure is also being explored for its potential in drug delivery systems. A 2024 article in Advanced Drug Delivery Reviews discussed the use of spirocyclic scaffolds to enhance the solubility and bioavailability of hydrophobic drugs. The CAS No. 2155228-32-1 compound’s amphiphilic nature, derived from its hydrophilic amino group and hydrophobic spirocyclic core, aligns with this strategy. This property could facilitate its incorporation into nanoparticles or liposomal formulations for targeted drug delivery.

Computational studies have further elucidated the molecular interactions of (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid with potential targets. Molecular docking simulations published in Journal of Computer-Aided Molecular Design in 2023 predicted its high affinity for the TLR4 receptor, a key player in innate immunity. These findings are consistent with its observed anti-inflammatory effects and suggest that it could be developed as an adjunct therapy for sepsis or other immune-mediated disorders.

Despite its promising therapeutic potential, the CAS No. 2155228-32-1 compound is still in the early stages of development. Challenges such as optimizing its pharmacokinetic profile and ensuring its safety in vivo remain to be addressed. However, the molecule’s structural uniqueness and multifunctional properties position it as a valuable lead compound for further exploration. Collaborative efforts between medicinal chemists and biologists are expected to refine its therapeutic applications and expand its utility in drug discovery.

In conclusion, (3R)-3-amino-3-{spiro[2.2]pentan-1-yl}propanoic acid represents a novel class of molecules with potential applications in inflammation, neurodegeneration, and drug delivery. Its structural complexity and functional versatility underscore the importance of synthetic chemistry in the development of advanced therapeutic agents. As research on CAS No. 2155228-32-1 progresses, it may pave the way for innovative treatments in multiple disease areas.

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